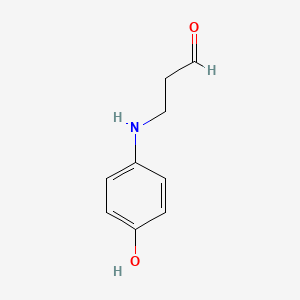
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate is a complex organic compound known for its unique chemical structure and properties. It is a diester formed from hexanedioic acid and two different glycol ethers. This compound is used in various industrial applications due to its solvent properties and compatibility with different materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate typically involves the esterification of hexanedioic acid with 2-(2-Butoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohols and hexanedioic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(2-Butoxyethoxy)ethanol, 2-(2-Ethoxyethoxy)ethanol, and hexanedioic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Butoxyethoxy)ethyl acetate
- 2-(2-Ethoxyethoxy)ethyl acetate
- Diethylene glycol monobutyl ether acetate
Uniqueness
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate is unique due to its dual ester structure, which imparts distinct solubility and reactivity properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Properties
CAS No. |
828918-60-1 |
|---|---|
Molecular Formula |
C20H38O8 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-O-[2-(2-butoxyethoxy)ethyl] 1-O-[2-(2-ethoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C20H38O8/c1-3-5-10-24-13-14-26-16-18-28-20(22)9-7-6-8-19(21)27-17-15-25-12-11-23-4-2/h3-18H2,1-2H3 |
InChI Key |
WSDNLMVRKDMOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


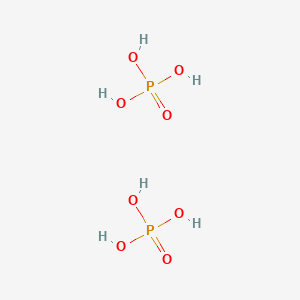

![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
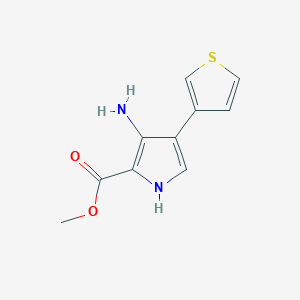

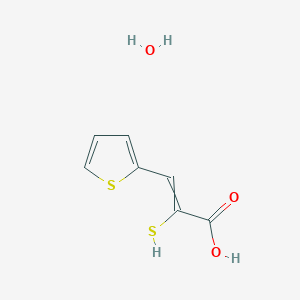
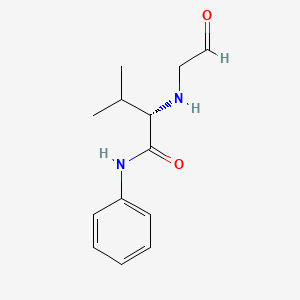
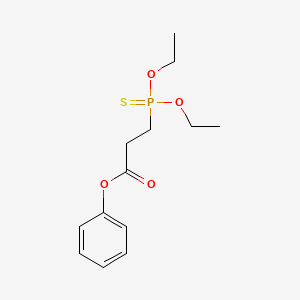
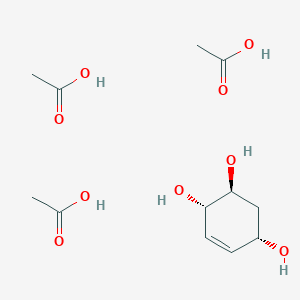

![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)

